1-ethyl-N-(morpholin-4-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
1-ETHYL-N~5~-MORPHOLINO-1H-PYRAZOLE-5-CARBOXAMIDE is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group and a morpholino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ETHYL-N~5~-MORPHOLINO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the reaction of ethyl hydrazine with an appropriate diketone to form the pyrazole ring. The morpholino group is then introduced through a nucleophilic substitution reaction. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as palladium(II) acetate .
Industrial Production Methods: In an industrial setting, the production of 1-ETHYL-N~5~-MORPHOLINO-1H-PYRAZOLE-5-CARBOXAMIDE may involve continuous flow reactors to optimize yield and purity. The use of high-throughput screening and automated synthesis platforms can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-ETHYL-N~5~-MORPHOLINO-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
1-ETHYL-N~5~-MORPHOLINO-1H-PYRAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-ETHYL-N~5~-MORPHOLINO-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
1-ETHYL-3-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE: Similar structure but with a methyl group instead of a morpholino group.
1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE: Lacks the morpholino group, making it less versatile in chemical reactions.
1-MORPHOLINO-1H-PYRAZOLE-5-CARBOXAMIDE: Contains a morpholino group but lacks the ethyl group.
Uniqueness: 1-ETHYL-N~5~-MORPHOLINO-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the presence of both the ethyl and morpholino groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C10H16N4O2 |
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Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-ethyl-N-morpholin-4-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C10H16N4O2/c1-2-14-9(3-4-11-14)10(15)12-13-5-7-16-8-6-13/h3-4H,2,5-8H2,1H3,(H,12,15) |
InChI Key |
IYCLPSYGWKXCQP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NN2CCOCC2 |
Origin of Product |
United States |
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